1-(2-fluorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-(2-fluorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the fluorophenyl group: This step might involve a nucleophilic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Formation of the pyrrolidinone ring: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-fluorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
Pathways: Interference with specific biochemical pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- 1-(2-bromophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
Uniqueness
1-(2-fluorophenyl)-4-(1-methyl-1H-benzimidazol-2-yl)pyrrolidin-2-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activities. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C18H16FN3O |
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Molecular Weight |
309.3 g/mol |
IUPAC Name |
1-(2-fluorophenyl)-4-(1-methylbenzimidazol-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C18H16FN3O/c1-21-16-9-5-3-7-14(16)20-18(21)12-10-17(23)22(11-12)15-8-4-2-6-13(15)19/h2-9,12H,10-11H2,1H3 |
InChI Key |
KBBMLXQSQIFZFK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F |
Origin of Product |
United States |
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